![molecular formula C20H24FN3O2 B15072995 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole is a complex heterocyclic compound that features a unique combination of a piperidine ring, a fluorine atom, and an imidazoisoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazoisoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-phenylenediamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.
Attachment of the Boc-Protected Piperidine: The final step involves the coupling of the Boc-protected piperidine moiety to the imidazoisoindole core. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(1-Boc-4-piperidyl)-5H-imidazo[5,1-a]isoindole: Lacks the fluorine atom, which may affect its biological activity.
6-Fluoro-5H-imidazo[5,1-a]isoindole: Lacks the Boc-protected piperidine moiety, which may influence its solubility and stability.
Uniqueness
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole is unique due to the presence of both the fluorine atom and the Boc-protected piperidine moiety. These structural features may enhance its biological activity, stability, and solubility compared to similar compounds.
特性
分子式 |
C20H24FN3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
tert-butyl 4-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)26-19(25)23-9-7-13(8-10-23)18-17-14(5-4-6-15(17)21)16-11-22-12-24(16)18/h4-6,11-13,18H,7-10H2,1-3H3 |
InChIキー |
ZKMYXGYPKBFKFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=CC=C3F)C4=CN=CN24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


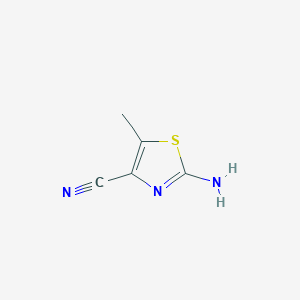
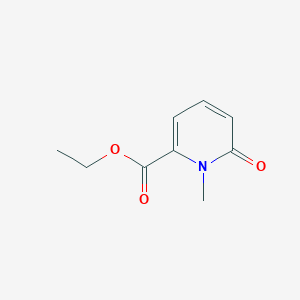
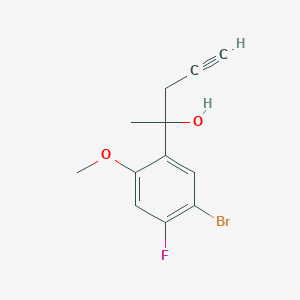
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
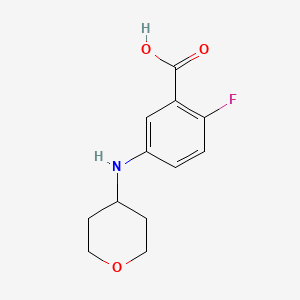

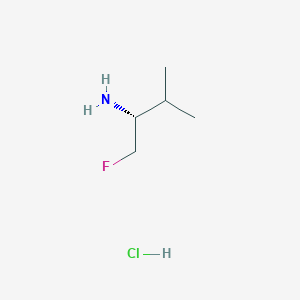
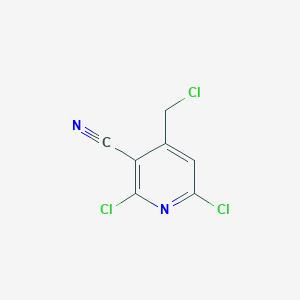
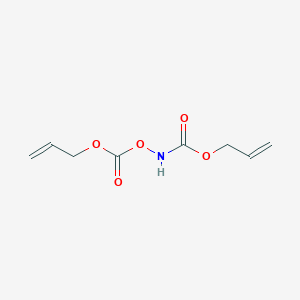
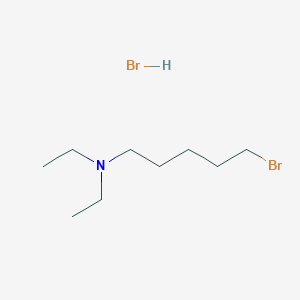
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
